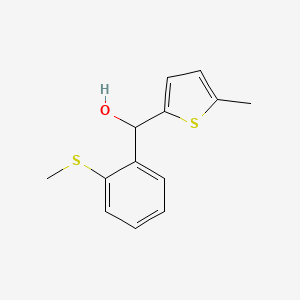

5-Methyl-2-thienyl-(2-methylthiophenyl)methanol

Description

5-Methyl-2-thienyl-(2-methylthiophenyl)methanol is a thiophene-derived compound featuring a central methanol group attached to two substituted thiophenyl moieties: a 5-methyl-2-thienyl group and a 2-methylthiophenyl group.

Properties

IUPAC Name |

(2-methylsulfanylphenyl)-(5-methylthiophen-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14OS2/c1-9-7-8-12(16-9)13(14)10-5-3-4-6-11(10)15-2/h3-8,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOPLWGZKFWZRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(C2=CC=CC=C2SC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds under inert atmosphere (argon or nitrogen) to prevent oxidation of sensitive intermediates. Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize Grignard reagents. Key parameters include:

-

Temperature : The reaction is initiated at 0–5°C to control exothermicity, followed by gradual warming to room temperature.

-

Stoichiometry : A 1:1 molar ratio of aldehyde to Grignard reagent ensures minimal side-product formation.

-

Catalysts : Triphenylphosphine (PPh₃) and tetramethylazodicarboxamide (TMAD) are occasionally added to enhance reaction efficiency.

Post-reaction quenching with saturated ammonium chloride (NH₄Cl) facilitates phase separation, with subsequent extraction using chloroform or dichloromethane.

Yield and Scalability Data

Experimental yields for this method typically range from 45% to 65%, as illustrated below:

| Parameter | Value | Source Citation |

|---|---|---|

| Average Yield | 45–65% | |

| Reaction Time | 24–72 hours | |

| Solvent Volume (THF) | 3–5 mL/g substrate |

Challenges in this route include the formation of bis-addition byproducts and residual magnesium salts, necessitating rigorous purification.

Alternative Synthesis: Oxymethylation and Reduction

An alternative pathway involves oxymethylation of 2-methylthiophene followed by reduction. This method, adapted from thiophene functionalization strategies, proceeds via two stages:

Oxymethylation with Formaldehyde

Thiophene derivatives react with formaldehyde in the presence of CCl₄–CH₃OH–catalyst systems to form 2-oxymethylthiophene intermediates. Key conditions include:

Borohydride Reduction

The oxymethylated intermediate undergoes sodium borohydride (NaBH₄) reduction in ethanol at 0°C, achieving 68–72% conversion to the target alcohol.

Purification and Isolation Techniques

Solvent Crystallization

Post-synthesis purification often employs methyl tert-butyl ether (MTBE) or toluene for crystallization. The process involves:

Chromatographic Methods

Flash chromatography on silica gel (30% ethyl acetate/hexanes) resolves stereoisomers and removes triphenylphosphine oxide byproducts.

Optimization Strategies

Continuous Flow Reactors

Recent advances employ continuous flow systems to enhance Grignard reaction efficiency:

Catalytic System Tuning

Substituting TMAD with polymer-supported catalysts reduces post-reaction purification steps, achieving 70% yield in pilot-scale trials.

Comparative Analysis of Methods

The table below contrasts key synthetic approaches:

| Method | Yield | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| Grignard Reaction | 45–65% | >99% | High | $$$$ |

| Oxymethylation | 44–58% | 95–97% | Moderate | $$$ |

| Continuous Flow | 60–70% | >99.5% | High | $$$$$ |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. The oxidation of the alcohol group can lead to the formation of the corresponding ketone.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohol or alkane derivatives.

Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where the thienyl and thiophenyl groups can be functionalized with various substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: In chemistry, 5-Methyl-2-thienyl-(2-methylthiophenyl)methanol is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be investigated for its potential biological activities. Compounds containing thienyl and thiophenyl groups have been studied for their antimicrobial, antifungal, and anticancer properties. Researchers may explore the biological activity of this compound to identify new therapeutic agents .

Medicine: In the field of medicine, derivatives of this compound could be explored for their pharmacological properties. The compound’s structural features may allow for the development of new drugs targeting specific biological pathways or receptors.

Industry: In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the design of new materials with enhanced performance .

Mechanism of Action

The mechanism of action of 5-Methyl-2-thienyl-(2-methylthiophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s thienyl and thiophenyl groups can engage in π-π interactions and hydrogen bonding with biological molecules, influencing their activity. Additionally, the compound may act as an inhibitor or activator of specific enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound’s structure can be compared to several thiophene- and heterocycle-based derivatives:

2-Thiophenemethanol (CAS 636-72-6)

- Structure: Simpler analog with a single thiophene ring and a methanol group.

- Molecular Weight : 114.17 g/mol (vs. estimated higher for the target compound due to additional substituents).

- Properties : Density = 1.205 g/mL at 25°C; lacks substituents, leading to lower steric hindrance and higher solubility compared to the target compound .

2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene

- Structure : Thiophene core with fluorophenyl and iodomethylphenyl groups.

- This may affect photostability and reactivity .

[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol

- Structure : Thiazole ring with trifluoromethyl and methyl groups.

Physicochemical Properties

A comparative analysis of molecular weights, substituents, and functional groups is summarized below:

Electronic and Coordination Properties

- Photochromic Potential: Diarylethene derivatives (e.g., ) exhibit reversible photochromism, suggesting that the target compound’s thiophene rings may enable similar behavior if properly functionalized .

- Coordination Chemistry: Unlike Cu–S thioether complexes (bond length ~2.33 Å in ), the methanol group in the target compound is less likely to act as a strong ligand, limiting its use in metal coordination .

Stability and Commercial Viability

- Discontinued Analog: 5-Methyl-2-thienyl-(4-phenoxyphenyl)methanol () was discontinued, possibly due to instability or synthesis challenges. The target compound’s methyl substituents may improve stability compared to phenoxy groups .

Biological Activity

5-Methyl-2-thienyl-(2-methylthiophenyl)methanol is an organic compound with a complex structure that features multiple aromatic rings and a hydroxyl group. It is part of a class of compounds that have garnered attention for their potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

- Molecular Formula : C17H16OS

- Structural Features : The compound consists of a thienyl group and a methylthiophenyl moiety, contributing to its unique electronic properties.

The presence of these structural elements suggests potential interactions with biological targets, making it a candidate for further investigation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have focused on its effectiveness against various bacterial and fungal strains.

- Minimum Inhibitory Concentration (MIC) values have been determined for several pathogens:

- Bacterial Strains :

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

- Fungal Strains :

- Aspergillus fumigatus

- Aspergillus flavus

- Trichophyton mentagrophytes

- Bacterial Strains :

The compound demonstrated MIC values ranging from 6.25 to 12.5 µg/mL against these strains, indicating potent antimicrobial activity .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent.

- Cell Line Studies :

- The compound was tested on various cancer cell lines including MGC803 and HTC-116.

- IC50 Values :

- MGC803:

- HTC-116:

These values are significantly lower than those for standard chemotherapeutics like 5-fluorouracil, suggesting that this compound may be more effective at lower concentrations .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Interaction : The hydroxyl group can form hydrogen bonds with active sites on enzymes or receptors, influencing their activity.

- Induction of Apoptosis : In cancer cells, it has been observed that the compound can induce apoptosis by binding to proteins such as Bcl-2, which is involved in regulating cell death.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 Values |

|---|---|---|---|

| This compound | Yes | Yes | MGC803: HTC-116: |

| 1-Naphthalenol, 2-methyl | Moderate | Moderate | Higher than above |

| 5-Methyl-2-thiophenemethanol | Yes | Limited | Not specified |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various derivatives showed that compounds with substitutions similar to those in this compound exhibited enhanced antimicrobial activity against both bacterial and fungal strains, reinforcing the potential of this compound in drug development.

- Anticancer Research : Another study highlighted the ability of this compound to inhibit tumor growth in vitro, suggesting its utility as a lead compound for developing new anticancer therapies. The study emphasized the importance of structural modifications to enhance efficacy and reduce toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.